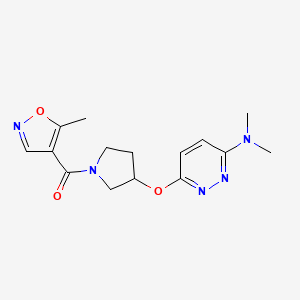

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-10-12(8-16-23-10)15(21)20-7-6-11(9-20)22-14-5-4-13(17-18-14)19(2)3/h4-5,8,11H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFASDCMCKSPIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a pyridazine moiety, a pyrrolidine ring, and an isoxazole group. This structural complexity suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.414 g/mol. Its structure can be represented by the following InChI string and SMILES notation:

-

InChI :

InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3 -

SMILES :

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl

Anticancer Properties

Research on structurally similar compounds has indicated significant anticancer activity . For instance, derivatives of pyridazine and isoxazole have been shown to interact with cellular pathways involved in cancer progression. The presence of the dimethylamino group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of various enzymes. Specifically, compounds with similar structures have been identified as phosphodiesterase inhibitors, which play a crucial role in modulating cyclic nucleotide levels within cells. This activity is particularly relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Dimethylaminopyridazine | Contains a dimethylamino group and pyridazine ring | Antioxidant properties |

| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |

| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |

The mechanism by which this compound exerts its biological effects likely involves:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.

- Signal Transduction Modulation : By inhibiting phosphodiesterase or other enzymes, it could influence signaling pathways associated with cell proliferation and apoptosis.

Synthesis and Future Directions

The synthesis of this compound can be achieved through multi-step synthetic routes involving:

- Formation of the pyridazine ring via reaction with hydrazine derivatives.

- Construction of the pyrrolidine ring through cyclization reactions.

- Linking functional groups to form the final product.

Future research should focus on:

- In vitro and in vivo studies to confirm biological activity.

- Mechanistic studies to elucidate interaction pathways.

- Structure–activity relationship (SAR) analyses to optimize efficacy.

Comparison with Similar Compounds

Table 1: Structural analogs and key differences

Key Observations :

- The target compound’s pyrrolidinyloxy linker distinguishes it from rigid triazole or pyrazole linkers in analogs like [10a].

- The 5-methylisoxazole-4-yl group is shared with SGX-523, a known kinase inhibitor, suggesting possible overlapping biological targets .

Bioactivity and Pharmacological Potential

While direct data on the target compound is absent, inferences are drawn from structurally related molecules:

- Kinase Inhibition : SGX-523 () inhibits MET kinase via its isoxazole-thiophene scaffold. The target’s isoxazole-pyridazine system may similarly target ATP-binding pockets .

- Antimicrobial Activity : Pyridazine derivatives in exhibit antimicrobial properties, likely due to electron-deficient rings disrupting microbial enzymes .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions starting with precursors like pyridazine and pyrrolidine derivatives. Key steps include coupling reactions (e.g., nucleophilic substitution at the pyrrolidine oxygen) and ketone formation. Reaction conditions (temperature, solvent choice, catalyst) must be rigorously controlled to minimize side products. For example, using anhydrous solvents like dichloromethane and catalysts such as triethylamine can improve coupling efficiency. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is critical to assess reaction progress and purity . Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which analytical techniques are most effective for characterizing the molecular structure and confirming the purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming connectivity of the pyridazine, pyrrolidine, and isoxazole moieties. Mass spectrometry (MS) provides molecular weight validation. Purity is best confirmed via HPLC with UV detection, while differential scanning calorimetry (DSC) can assess crystallinity. X-ray crystallography may resolve stereochemical uncertainties in the pyrrolidine ring .

Q. How can researchers design initial biological screening experiments to evaluate the compound's potential therapeutic applications?

- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition for anticancer activity). Use cell viability assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) and compare to healthy cells (e.g., HEK293). Include positive controls (e.g., doxorubicin) and dose-response curves (1 nM–100 µM). Parallel enzymatic assays (e.g., fluorescence-based kinase inhibition) can validate target engagement. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with Tukey post-hoc) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of derivatives of this compound in target engagement studies?

- Methodological Answer : Systematically modify substituents on the pyridazine (e.g., dimethylamino group), pyrrolidine (e.g., oxygen linker), and isoxazole (e.g., methyl group) rings. Synthesize analogs via targeted substitutions (e.g., replacing dimethylamino with acetylamino) and evaluate changes in potency using enzymatic assays. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases. Correlate logP and polar surface area with cellular permeability data (e.g., Caco-2 assays) to optimize bioavailability .

Q. What experimental approaches are suitable for investigating the compound's mechanism of action against specific biological targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KD) to purified targets (e.g., recombinant kinases). For cellular targets, employ RNA-seq or proteomics to identify differentially expressed pathways post-treatment. CRISPR-Cas9 knockout models can confirm target necessity. In vivo efficacy studies (e.g., xenograft models) should include pharmacokinetic profiling (plasma half-life, tissue distribution) and biomarker analysis (e.g., phospho-kinase levels) .

Q. How should researchers address discrepancies in biological activity data across different experimental models for this compound?

- Methodological Answer : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from metabolic instability or poor absorption. Conduct stability studies in liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of pyrrolidine). Use deuterium labeling or structural rigidification to improve metabolic resistance. Compare bioavailability via oral vs. intraperitoneal administration in rodent models. Validate findings using orthogonal assays (e.g., Western blot for target modulation alongside viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.